5,8-Difluorochroman-4-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,8-Difluorochroman-4-amine hydrochloride is a chemical compound with the CAS Number: 1810070-13-3 . It has a molecular weight of 221.63 and its IUPAC name is 5,8-difluorochroman-4-amine hydrochloride . The compound is typically stored in a dry room at normal temperature .
Molecular Structure Analysis
The InChI code for 5,8-Difluorochroman-4-amine hydrochloride is 1S/C9H9F2NO.ClH/c10-5-1-2-6(11)9-8(5)7(12)3-4-13-9;/h1-2,7H,3-4,12H2;1H . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
5,8-Difluorochroman-4-amine hydrochloride is a solid substance . The compound is typically stored in a dry room at normal temperature .Scientific Research Applications
Lipophilic Hydrogen Bond Donor
5,8-Difluorochroman-4-amine hydrochloride, with its difluoromethyl group, has been examined for its properties as a lipophilic hydrogen bond donor. It's considered a bioisostere for hydroxyl, thiol, or amine groups, making it relevant in drug design. Studies suggest that while it acts as a hydrogen bond donor similar to thiophenol, aniline, and amine groups, it does not mimic the hydroxyl group's bonding capacity. Furthermore, its lipophilicity-enhancing characteristic is under scrutiny, shedding light on its role in drug-likeness properties (Zafrani et al., 2017).
Catalytic Functionalization
The compound has been involved in catalytic processes, specifically in the asymmetric intermolecular addition of non-acidic C–H bonds to imines. This application is crucial in creating highly enantiomerically enriched amine hydrochlorides, a significant step in synthesizing certain pharmaceuticals (Wangweerawong et al., 2014).
PFAS Removal
Amines, including those similar to 5,8-Difluorochroman-4-amine hydrochloride, are explored for environmental applications such as PFAS (perfluoroalkyl and polyfluoroalkyl substances) removal. The focus here is on the development and application of amine-containing sorbents for PFAS control in water treatment, highlighting its potential in municipal water and wastewater management (Ateia et al., 2019).
Photocatalytic Applications
Research has delved into the photocatalytic properties of related compounds, specifically exploring hydrodefluorination approaches. This technique allows access to partially fluorinated arenes, crucial in materials science, pharmaceuticals, and agrochemical industries. The process utilizes safe and inexpensive amine reductants, signifying its efficiency and potential for broad application (Senaweera et al., 2014).
Synthesis and Material Science
Amines such as 5,8-Difluorochroman-4-amine hydrochloride play a vital role in the synthesis of polymers and materials. They are integral in creating multifunctional hyperbranched poly(amido amine) nanoparticles, which exhibit properties like biodegradability, autofluorescence, and specific affinity. These nanoparticles have potential applications in bioimaging and drug or gene delivery (Yang et al., 2011).
Safety and Hazards
properties
IUPAC Name |
5,8-difluoro-3,4-dihydro-2H-chromen-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO.ClH/c10-5-1-2-6(11)9-8(5)7(12)3-4-13-9;/h1-2,7H,3-4,12H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTWBGVNPHSHJNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=CC(=C2C1N)F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.